molecular formula C13H12N2O2 B2401647 N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide CAS No. 2361656-03-1

N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide

Cat. No.: B2401647
CAS No.: 2361656-03-1
M. Wt: 228.251
InChI Key: CMMPKOBQQHUTKF-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant heterocyclic compounds found in various natural products and pharmaceuticals This compound is characterized by the presence of an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide typically involves the reaction of tryptamine with an appropriate acylating agent. One common method is the reaction between tryptamine and naproxen, which yields the desired compound in high yield . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The indole moiety allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX), which plays a role in the inflammatory response . By blocking the activity of COX enzymes, the compound can reduce the production of pro-inflammatory mediators, leading to its anti-inflammatory effects. Additionally, the indole moiety can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity and exerting analgesic effects .

Comparison with Similar Compounds

N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide can be compared with other indole derivatives, such as:

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)-2-oxoethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-13(17)15-8-12(16)10-7-14-11-6-4-3-5-9(10)11/h2-7,14H,1,8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMPKOBQQHUTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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